molecular formula C13H15N3O4S B1682511 Sulfisoxazole acetyl CAS No. 80-74-0

Sulfisoxazole acetyl

Cat. No.: B1682511
CAS No.: 80-74-0
M. Wt: 309.34 g/mol
InChI Key: JFNWFXVFBDDWCX-UHFFFAOYSA-N
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Description

Sulfisoxazole acetyl is an ester of sulfisoxazole, which belongs to the class of broad-spectrum sulfonamides. It is a synthetic analog of para-aminobenzoic acid (PABA) and exhibits antibacterial activity .

Scientific Research Applications

Sulfisoxazole acetyl finds applications in:

Mechanism of Action

The compound inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. This leads to impaired DNA and RNA production, ultimately inhibiting bacterial growth.

Safety and Hazards

The severe or irreversible adverse effects of Sulfisoxazole acetyl may include nephrotoxicity, blood dyscrasias, interstitial nephritis, hematuria, crystalluria, oliguria, anuria, lumbar pain, and tubular necrosis . It’s important to note that this compound will not work for colds, flu, or other virus infections .

Biochemical Analysis

Biochemical Properties

Sulfisoxazole Acetyl competes with PABA for the bacterial enzyme, dihydropteroate synthase . This interaction prevents the incorporation of PABA into dihydrofolic acid, which is the precursor of folic acid . This process causes an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines .

Cellular Effects

This compound results in cell growth arrest and cell death . It is used to treat or prevent many different types of infections caused by bacteria, such as bladder infections, ear infections, or meningitis .

Molecular Mechanism

The mechanism of action of this compound involves its competition with PABA for the bacterial enzyme, dihydropteroate synthase . This prevents the incorporation of PABA into dihydrofolic acid, the precursor of folic acid . This process inhibits bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, leading to cell growth arrest and cell death .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not widely documented, it is known that N1-acetyl sulfisoxazole is metabolized to sulfisoxazole by digestive enzymes in the gastrointestinal tract and is absorbed as sulfisoxazole . This enzymatic splitting is thought to be responsible for slower absorption and lower peak blood concentrations are achieved after administration of an equal oral dose of sulfisoxazole .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not widely documented. Sulfonamides, the group of antibiotics to which this compound belongs, are widely used in veterinary medicine due to their low cost and relative efficacy in some common bacterial diseases .

Metabolic Pathways

This compound is involved in the folate biosynthesis pathway . It competes with PABA for the bacterial enzyme, dihydropteroate synthase, preventing the incorporation of PABA into dihydrofolic acid, the precursor of folic acid .

Transport and Distribution

This compound and its acetylated metabolites are excreted primarily by the kidneys through glomerular filtration .

Subcellular Localization

The specific subcellular localization of this compound is not widely documented. As a sulfonamide antibiotic, it is known to exert its effects primarily within the bacterial cell where it inhibits the enzyme dihydropteroate synthase .

Preparation Methods

Sulfisoxazole acetyl can be synthesized through acetylation of sulfisoxazole. The reaction involves the replacement of a hydrogen atom on the nitrogen of sulfisoxazole with an acetyl group. The industrial production methods typically follow this synthetic route .

Chemical Reactions Analysis

Sulfisoxazole acetyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic anhydride, base-catalyzed acetylation, and appropriate solvents.

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12/h4-7H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWFXVFBDDWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023620
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sulfisoxazole is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80-74-0
Record name Sulfisoxazole acetyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisoxazole acetyl [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl sulfisoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14033
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfisoxazole acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-3,4-dimethylisoxazol-5-yl-N-sulphanilylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULFISOXAZOLE ACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBT5QH3KED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Sulfisoxazole Acetyl is a prodrug that is rapidly hydrolyzed to Sulfisoxazole in the body []. Sulfisoxazole, a sulfonamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) []. DHPS is crucial for the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, a precursor to folic acid []. By blocking this pathway, Sulfisoxazole inhibits bacterial folic acid synthesis, which is essential for the de novo synthesis of purines and pyrimidines []. This disruption of nucleotide biosynthesis ultimately leads to bacterial growth arrest and cell death [].

ANone: While radiation exposure appears to transiently increase the extent of absorption, it negatively impacts the rate of this compound absorption [, ]. This effect is primarily attributed to a radiation-induced reduction in the gastric emptying rate, especially prominent one day post-irradiation [, ]. The slowed gastric emptying delays the drug's arrival in the small intestine, its primary absorption site, thereby reducing the overall absorption rate [, ]. Notably, this effect is not due to changes in the permeability of the gastrointestinal epithelium to this compound [, ].

ANone: Yes, the type of lipid used for this compound administration can significantly impact its bioavailability []. While lipids like hexadecane and oleyl alcohol had no effect or decreased the extent of absorption, polysorbate 80 and triolein increased it []. These findings highlight the importance of careful excipient selection during formulation to optimize this compound bioavailability [].

ANone: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the rapid and specific determination of this compound in oral suspensions []. This method, coupled with UV detection at 254 nm, is stability-indicating and offers high accuracy and precision for analyzing this compound in pharmaceutical formulations [].

ANone: Yes, this compound is often combined with Erythromycin Ethylsuccinate in a fixed-dose oral suspension marketed as Pediazole® []. This combination targets a broader spectrum of bacteria, particularly for treating acute otitis media in children [, ].

ANone: While this compound remains effective for treating various bacterial infections, the emergence of resistance is a concern. Resistance mechanisms often involve mutations in the DHPS enzyme, reducing Sulfisoxazole binding and its ability to inhibit folic acid synthesis []. This underscores the importance of monitoring resistance patterns and promoting judicious antibiotic use to preserve the efficacy of this compound and other sulfonamides.

ANone: Research suggests a possible link between this compound and changes in blood cell counts, specifically leukocytes and neutrophils []. Although not fully understood, the combination of Erythromycin Ethylsuccinate and this compound for treating acute otitis media in children was associated with a higher likelihood of absolute neutropenia compared to amoxicillin treatment []. This observation emphasizes the need for further investigation into potential hematological effects of this compound, especially in combination therapies.

ANone: Studies demonstrate that this compound undergoes saturable first-pass metabolism in rats []. This implies that the fraction of the drug metabolized during its first pass through the liver after absorption is not constant and can be influenced by factors like dose and enzymatic activity []. Understanding this phenomenon is crucial for optimizing dosing regimens and predicting individual variations in this compound pharmacokinetics.

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